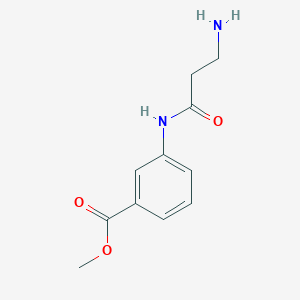

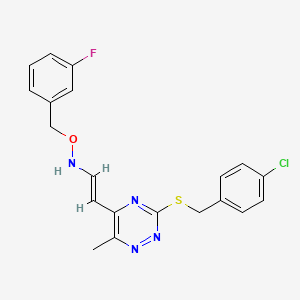

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a sulfamoyl group, a phenyl ring, and a nitrothiophene group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the phenyl and pyrimidine rings) could contribute to the compound’s stability. The nitro group is a strong electron-withdrawing group, which could affect the reactivity of the compound .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group might be reduced to an amino group, or the sulfamoyl group might be hydrolyzed. The compound could also participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfamoyl group could make the compound more polar and increase its solubility in water .Scientific Research Applications

Interaction with Biological Macromolecules

One area of study focuses on the interaction between derivatives of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrothiophene-2-carboxamide and biological macromolecules such as bovine serum albumin (BSA). Research conducted by Meng et al. (2012) synthesized derivatives to investigate their fluorescence binding with BSA, providing insights into the binding mechanisms and potential biological implications of these interactions (Meng, F.-Y., Zhu, J.-M., Zhao, A., Yu, S.-R., & Lin, C.-w., 2012).

Antimicrobial Activities

Another significant application involves the exploration of antimicrobial properties. Abdel-rahman et al. (2002) synthesized pyridothienopyrimidines and pyridothienotriazines, examining their in vitro antimicrobial activities. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria (Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A., 2002).

Development of Catalysts

Research by Bumagin et al. (2019) utilized N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for developing bimetallic composite catalysts. These catalysts showed high activity in Suzuki reactions in aqueous media, highlighting their potential for facilitating environmentally friendly chemical syntheses (Bumagin, N. A., Petkevich, S. K., Kletskov, A., Alekseyev, R., & Potkin, V., 2019).

Synthesis of Novel Compounds with Biological Activities

Thomas et al. (2016) focused on synthesizing Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This work underscores the versatility of this compound derivatives in the development of compounds with central nervous system activity (Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).

Synthesis and Evaluation as PARP Inhibitors

Shinkwin et al. (1999) explored the synthesis of thiophenecarboxamides and their evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair mechanisms. This research is pivotal for developing therapeutic agents targeting cancer treatment (Shinkwin, A., Whish, W., & Threadgill, M., 1999).

Mechanism of Action

properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O5S2/c1-10-9-11(2)19-17(18-10)21-29(26,27)13-5-3-12(4-6-13)20-16(23)14-7-8-15(28-14)22(24)25/h3-9H,1-2H3,(H,20,23)(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVROGZGSQOFUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)

![2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2370533.png)

![5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2370536.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide](/img/structure/B2370540.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate](/img/structure/B2370543.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370544.png)

![2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride](/img/structure/B2370549.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2370550.png)

![7-Dromo-2-chloro-4-methoxybenzo[d]thiazole](/img/structure/B2370552.png)